[2-(Dimethylamino)-5-nitrophenyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(dimethylamino)-5-nitrophenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)9-4-3-8(11(13)14)5-7(9)6-12/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCYVWYGJNKLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations
Strategic Approaches for Carbon-Carbon Bond Formation at the Benzylic Position
The formation of the carbon-carbon bond at the benzylic position, which constitutes the methanol (B129727) group, is a critical step in the synthesis of [2-(Dimethylamino)-5-nitrophenyl]methanol. This transformation often involves the reduction of a corresponding carbonyl group or the manipulation of a benzylic halide.
One common strategy involves the reduction of a precursor aldehyde, 2-(dimethylamino)-5-nitrobenzaldehyde. This reduction can be achieved using a variety of reducing agents. For instance, sodium borohydride (B1222165) in an alcoholic solvent provides a straightforward and efficient method for this conversion.
Alternatively, the benzylic position can be functionalized through reactions involving benzylic radicals or carbocations. youtube.comkhanacademy.org The stability of benzylic intermediates, due to resonance with the aromatic ring, makes reactions at this position favorable. youtube.comkhanacademy.org For example, a benzylic halide can undergo nucleophilic substitution with a hydroxide (B78521) source to yield the desired alcohol. youtube.comkhanacademy.org The choice between an SN1 or SN2 mechanism depends on the specific substrate and reaction conditions. youtube.comkhanacademy.org
Recent advancements in catalysis have provided more sophisticated methods for benzylic functionalization. For instance, transition-metal-catalyzed cross-coupling reactions can be employed to form the C-C bond at the benzylic position, although this is more common for constructing more complex structures. nih.gov Furthermore, enzymatic approaches, such as those utilizing deoxypodophyllotoxin (B190956) synthase, have demonstrated the potential for highly selective C-C bond formation at benzylic carbons, offering a glimpse into future biocatalytic strategies. nih.gov
A summary of common benzylic functionalization reactions is presented below:
| Reaction Type | Reagents | Key Intermediate | Reference |
| Aldehyde Reduction | Sodium Borohydride | Alkoxide | N/A |
| Nucleophilic Substitution | Hydroxide | Carbocation/Transition State | youtube.comkhanacademy.org |
| Radical Bromination | N-Bromosuccinimide (NBS) | Benzylic Radical | youtube.commasterorganicchemistry.com |
| Oxidation | Potassium Permanganate (KMnO4) | Benzylic Radical | masterorganicchemistry.com |
Introduction of Nitro and Dimethylamino Substituents: Methodological Advancements
The introduction of the nitro and dimethylamino groups onto the aromatic ring is a cornerstone of the synthesis of this compound. The electronic properties of these groups significantly influence the reactivity of the aromatic ring and dictate the regiochemistry of subsequent reactions.
The nitro group is a strong electron-withdrawing group and is typically introduced via electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. nih.govnumberanalytics.com The conditions of this nitration reaction can be controlled to direct the substitution to the desired position. nih.gov The nitro group deactivates the ring towards further electrophilic substitution and directs incoming electrophiles to the meta position. nih.gov Alternative nitrating agents, such as nitronium salts (e.g., nitronium tetrafluoroborate), can offer milder reaction conditions and improved selectivity. numberanalytics.comresearchgate.net
The dimethylamino group, an electron-donating group, can be introduced through various methods. One common approach is the reductive amination of a corresponding aniline (B41778) precursor. This can be achieved by reacting the aniline with formaldehyde (B43269) in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or through catalytic hydrogenation. google.com Another method involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, by dimethylamine.
The commercial synthesis of 2-nitroaniline, a potential precursor, often involves the reaction of 2-nitrochlorobenzene with ammonia. chempanda.com To synthesize the specific isomer this compound, the timing of the introduction of these groups is crucial for achieving the correct regiochemistry. For example, nitration of an aniline derivative often requires protection of the amino group (e.g., as an acetanilide) to control the regioselectivity and prevent oxidation. chempanda.com
Exploration of Chemo- and Regioselectivity in Synthesis
Achieving the desired isomer, this compound, requires careful control over chemoselectivity and regioselectivity throughout the synthetic sequence. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity concerns the preferential reaction at one of two or more possible sites. slideshare.netnih.govresearchgate.net
In the context of this molecule, a key challenge is the selective reaction at one position without affecting other reactive sites. For example, during the introduction of the methanol group, the reducing agent must selectively reduce the aldehyde or a corresponding ester without reducing the nitro group. Sodium borohydride is often a suitable choice for this transformation due to its milder nature compared to reagents like lithium aluminum hydride, which would likely reduce both functional groups.
The regioselectivity of the nitration step is critical. The directing effects of the substituents already present on the ring guide the position of the incoming nitro group. An amino or dimethylamino group is a strong ortho-, para-director, while a nitro group is a meta-director. Therefore, the order of introduction of the functional groups is paramount. For instance, nitrating 2-(dimethylamino)phenol would likely lead to a different isomer than nitrating N,N-dimethylaniline first and then introducing the hydroxyl group.
The synthesis of related substituted nitroanilines often involves strategies to block certain positions to achieve the desired regiochemistry. For example, sulfonation can be used to temporarily block the para-position of aniline, directing subsequent nitration to the ortho-position. chempanda.com
Development of Sustainable Synthetic Protocols and Green Chemistry Principles
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in the chemical and pharmaceutical industries. rsc.orgmdpi.comjddhs.comijirmps.org This involves the application of the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. ijirmps.org
For the synthesis of this compound, several green chemistry approaches can be considered. The use of safer solvents is a key aspect. Traditional nitration reactions, for example, often use large amounts of corrosive acids. researchgate.net Research into alternative nitrating agents and solvent-free or aqueous reaction conditions is an active area. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.comjddhs.com This technique could potentially be applied to various steps in the synthesis of the target compound.
Catalysis plays a central role in green chemistry by enabling reactions to proceed with high efficiency and selectivity, often under milder conditions. mdpi.comijirmps.org The use of catalytic amounts of reagents reduces waste compared to stoichiometric reactions. The development of recyclable catalysts, including heterogeneous catalysts and biocatalysts, further enhances the sustainability of a process. jddhs.com
The principles of atom economy, which emphasizes maximizing the incorporation of all materials used in the process into the final product, is another important consideration. ijirmps.org Synthetic routes with fewer steps and that minimize the use of protecting groups are generally more atom-economical.
Catalytic Methods for Compound Formation
Catalysis offers powerful tools for the efficient and selective synthesis of complex organic molecules like this compound. Both transition metal-mediated transformations and organocatalytic pathways have been explored for related synthetic transformations.
Transition metal catalysts are widely used in organic synthesis for their ability to facilitate a broad range of reactions, including cross-coupling, oxidation, and reduction. mdpi.com In the context of synthesizing this compound, transition metal catalysis could be employed for several key steps.
For instance, palladium-catalyzed cross-coupling reactions are a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.gov A palladium catalyst could potentially be used to couple a suitable aryl halide with a source of the methanol group. Similarly, copper-catalyzed reactions are also well-established for the formation of C-N bonds, providing a potential route for the introduction of the dimethylamino group.
Ruthenium catalysts have been used in the synthesis of quinolines from 2-nitrobenzyl alcohol, demonstrating their utility in transformations involving this structural motif. liv.ac.uk While not directly applicable to the synthesis of the target compound, this highlights the potential of transition metals to catalyze reactions involving nitro-substituted benzyl (B1604629) alcohols.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major area of research in recent years, offering a complementary approach to metal-based catalysis. mdpi.com Organocatalysts are often less toxic and more stable than their transition metal counterparts.
For the synthesis of this compound, organocatalysis could be particularly relevant for the enantioselective reduction of a precursor ketone, should a chiral version of the molecule be desired. Chiral secondary amines, such as those derived from proline, are effective catalysts for asymmetric aldol (B89426) and Michael reactions, which could be adapted for the construction of the carbon skeleton. mdpi.com
Furthermore, organocatalytic methods employing N-heterocyclic carbenes (NHCs) have been developed for a wide range of transformations, including the activation of aldehydes. researchgate.net Such a strategy could potentially be used to facilitate reactions at the benzylic position. The development of greener asymmetric organocatalysis using bio-based solvents is also a promising area of research that aligns with sustainable chemistry principles. mdpi.com
Chemical Reactivity and Transformation Pathways
Reactivity of the Benzylic Hydroxyl Group
The benzylic hydroxyl group is a primary site for various chemical modifications, including oxidation, derivatization, and substitution reactions.
The oxidation of the benzylic hydroxyl group in [2-(Dimethylamino)-5-nitrophenyl]methanol to the corresponding aldehyde, 2-(dimethylamino)-5-nitrobenzaldehyde, is a synthetically important transformation. The reaction mechanism is influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating dimethylamino group at the ortho position can enhance the reactivity of the benzylic C-H bond towards oxidation, while the para-nitro group, being strongly electron-withdrawing, can have a deactivating effect. chegg.comorganic-chemistry.org
Studies on the oxidation of substituted benzyl (B1604629) alcohols have shown that the reaction can proceed through different mechanisms depending on the oxidant used. For instance, with chromium-based oxidants, the reaction often involves the formation of a chromate (B82759) ester intermediate, followed by a rate-determining C-H bond cleavage. organic-chemistry.org The presence of both electron-donating and electron-withdrawing groups can lead to a complex interplay of electronic effects, potentially altering the transition state of the reaction. organic-chemistry.org
Photochemical oxidation methods, utilizing air as the oxidant and a photocatalyst, offer a greener alternative. wikipedia.org The mechanism can involve the generation of a benzylic radical intermediate, which is then converted to the aldehyde. wikipedia.org The relative rates of oxidation for various substituted benzyl alcohols are influenced by the electronic properties of the substituents.
Table 1: Relative Reactivity of Substituted Benzyl Alcohols in Oxidation Reactions
| Substituent | Electronic Effect | Relative Rate of Oxidation |
|---|---|---|
| p-OCH₃ | Electron-donating | High |
| p-CH₃ | Electron-donating | Moderate-High |
| H | Neutral | Moderate |
| p-Cl | Electron-withdrawing | Moderate-Low |
| p-NO₂ | Strong electron-withdrawing | Low |
This table provides a generalized trend based on literature reports on the oxidation of substituted benzyl alcohols and is intended for illustrative purposes. organic-chemistry.org
The benzylic hydroxyl group can be readily derivatized to form esters and ethers. Advanced techniques are often required to achieve high yields and selectivity, especially given the electronic nature of the substituents.
Esterification: The Mitsunobu reaction is a powerful method for the esterification of alcohols with clean inversion of stereochemistry (if applicable) and is tolerant of a wide range of functional groups. organic-chemistry.orgnih.gov This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org For sterically hindered or electronically deactivated alcohols, using 4-nitrobenzoic acid as the acidic component can significantly improve yields. orgsyn.org
Etherification: Chemoselective etherification of benzylic alcohols can be achieved using various methods. One approach involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol, which selectively converts benzylic alcohols to their corresponding methyl or ethyl ethers. rsc.org This method is particularly effective for benzyl alcohols with electron-donating groups, though it may be slower for substrates with strong electron-withdrawing groups like the nitro group in the target molecule. rsc.org
Table 2: Selected Advanced Esterification and Etherification Methods for Benzylic Alcohols
| Reaction | Reagents | Key Features |
|---|---|---|
| Mitsunobu Esterification | PPh₃, DEAD/DIAD, Carboxylic Acid | Mild conditions, inversion of stereochemistry, broad functional group tolerance. organic-chemistry.orgnih.gov |
| TCT/DMSO Etherification | TCT, DMSO, ROH | Chemoselective for benzylic alcohols. rsc.org |
Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻). quora.com Therefore, the hydroxyl group must first be converted into a good leaving group. A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. youtube.comyoutube.comyoutube.com
Transformations Involving the Nitroaromatic Moiety
The nitro group is a versatile functional group that can undergo reduction and participate in aromatic substitution reactions.
The selective reduction of the nitro group in this compound to the corresponding amine, [2-(dimethylamino)-5-aminophenyl]methanol, is a key transformation. The challenge lies in achieving chemoselectivity, preserving the benzylic hydroxyl group and the dimethylamino group. Several methods are available for the selective reduction of aromatic nitro compounds.
Common reducing agents that can be employed include:
Metal/Acid Systems: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction.
Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a widely used method. The conditions can often be tuned to selectively reduce the nitro group without affecting the benzylic alcohol.
Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Raney nickel) can be effective. wikipedia.org
Sodium Dithionite (Na₂S₂O₄): This is a mild reducing agent often used for the selective reduction of nitro groups.
The presence of the ortho-dimethylamino group might influence the choice of reducing agent and reaction conditions.
Table 3: Common Reagents for Selective Nitro Group Reduction
| Reagent/System | Solvent | Key Features |
|---|---|---|
| Sn/HCl or Fe/HCl | Ethanol/Water | Classic, robust method. |
| H₂, Pd/C | Ethanol/Methanol | Widely applicable, can be highly selective. |
| Hydrazine hydrate, Raney Ni | Ethanol | Effective for transfer hydrogenation. wikipedia.org |
| Na₂S₂O₄ | Water/Methanol | Mild and selective. |
Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this compound, although it is expected to be challenging. The nitro group is a strong activating group for SₙAr, particularly for nucleophilic attack at the ortho and para positions. wikipedia.orglibretexts.org In this molecule, there are no leaving groups at the positions activated by the nitro group (ortho C-4 and C-6).
The dimethylamino group is a strong electron-donating group and generally deactivates the ring towards nucleophilic attack. However, its ortho position to the nitro group could potentially influence the reactivity. SₙAr reactions on rings containing both amino and nitro groups have been studied. For instance, in 2,4-dinitroaniline, the amino group can influence the regioselectivity of substitution. wikipedia.orgtandfonline.com
For an SₙAr reaction to occur on the aromatic ring of this compound, a leaving group would need to be present at a position activated by the nitro group. If a suitable leaving group were present at the C-4 or C-6 position, nucleophilic substitution could potentially be achieved. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate. wikipedia.org The stability of this intermediate, and thus the reaction rate, would be influenced by the electronic effects of all substituents on the ring.
Reactivity of the Dimethylamino Group
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a key center for chemical reactivity. This nucleophilic and basic character drives several important transformations, including quaternization and other amine-centered reactions.
Quaternization Reactions and Their Applications in Research Reagents
The tertiary amine functionality of this compound is susceptible to quaternization, a reaction that involves the alkylation of the nitrogen atom to form a quaternary ammonium (B1175870) salt. This transformation converts the neutral amine into a permanently cationic species. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom acts as the nucleophile, attacking an alkyl halide. byjus.com
The susceptibility of tertiary amines to quaternization is a well-established principle in organic chemistry. researchgate.netijrti.org Studies on various tertiary amines, including those with structures analogous to the target molecule, have demonstrated this reactivity. For instance, the quaternization of polymers containing 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) residues with alkyl halides like methyl iodide and benzyl chloride is a common modification strategy. ijrti.orgresearchgate.net The efficiency of such reactions can be influenced by factors such as the steric hindrance around the nitrogen atom and the polarity of the solvent. byjus.comijrti.org
While specific research detailing the quaternization of this compound is not extensively documented in publicly available literature, the general principles of amine chemistry suggest that it would readily react with suitable alkylating agents. For example, reaction with methyl iodide would be expected to yield [2-(trimethylammonio)-5-nitrophenyl]methanol iodide.
Table 1: Plausible Quaternization Reaction of this compound
| Reactant | Reagent | Expected Product |
| This compound | Methyl Iodide (CH₃I) | [2-(Trimethylammonio)-5-nitrophenyl]methanol Iodide |
| This compound | Benzyl Bromide (C₆H₅CH₂Br) | [2-(Benzyl(dimethyl)ammonio)-5-nitrophenyl]methanol Bromide |
The resulting quaternary ammonium salts are of interest as potential research reagents. The introduction of a permanent positive charge can significantly alter the molecule's physical and biological properties, making them useful as phase-transfer catalysts, ionic liquids, or biologically active agents. byjus.comyoutube.com
Amine-Centered Reactions and Rearrangements
Beyond quaternization, the dimethylamino group can participate in other reactions characteristic of tertiary amines. For instance, tertiary amines can react with nitrous acid (HNO₂). While primary and secondary amines typically yield diazonium salts and N-nitrosamines respectively, tertiary aromatic amines can undergo electrophilic substitution on the aromatic ring, often at the para position, to form nitroso compounds. libretexts.orgmasterorganicchemistry.com In the case of this compound, the para position to the strongly activating dimethylamino group is occupied by the nitro group. This, along with the steric hindrance from the ortho-methanol group, might influence the outcome of such a reaction.
Furthermore, the dimethylamino group, being a strong electron-donating group, significantly influences the reactivity of the aromatic ring towards electrophilic substitution. It is a powerful ortho-, para-director, activating these positions for attack by electrophiles. khanacademy.orglibretexts.org However, the presence of the strongly deactivating, meta-directing nitro group at the 5-position complicates the prediction of substitution patterns. researchgate.netmdpi.com The opposing electronic effects of these two groups create a complex reactivity profile for the aromatic ring.
Concerted and Synergistic Reactivity Between Functional Groups
The arrangement of the dimethylamino, nitro, and methanol groups on the benzene (B151609) ring allows for potential concerted and synergistic reactivity, where the functional groups influence each other's behavior or participate collectively in a reaction.
A notable example of such synergy is observed in the photochemical reactions of ortho-nitrobenzyl compounds. Irradiation of o-nitrobenzyl alcohols can lead to an intramolecular redox reaction, resulting in the formation of an o-nitrosobenzaldehyde. libretexts.orgrsc.orgrsc.org This transformation involves the transfer of a hydrogen atom from the benzylic alcohol to the nitro group, which is subsequently reduced. While this compound is not an ortho-nitrobenzyl alcohol, the proximity of the functional groups could potentially facilitate analogous intramolecular interactions under specific conditions, such as photochemical stimulation.
The electronic synergy between the electron-donating dimethylamino group and the electron-withdrawing nitro group significantly polarizes the aromatic ring. This polarization can enhance the reactivity of the molecule in certain transformations. For instance, the electron-rich nature of the ring due to the dimethylamino group could facilitate reactions at the alcohol, while the electron deficiency induced by the nitro group could play a role in stabilizing intermediates or transition states in other reaction pathways.
Design and Synthesis of Derivatives and Analogs
Systematic Structural Modifications at the Benzylic Carbon
The benzylic hydroxyl group of [2-(Dimethylamino)-5-nitrophenyl]methanol is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups through various organic reactions. These modifications can significantly alter the compound's physical, chemical, and biological properties.
Common transformations at the benzylic position include oxidation, etherification, esterification, and substitution reactions. Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, which can then serve as handles for further synthetic elaborations. For instance, oxidation with mild reagents like pyridinium chlorochromate (PCC) would selectively produce 2-(dimethylamino)-5-nitrobenzaldehyde, while stronger oxidants such as potassium permanganate could lead to 2-(dimethylamino)-5-nitrobenzoic acid.
Etherification, typically achieved through the Williamson ether synthesis, allows for the introduction of various alkyl or aryl groups. By deprotonating the alcohol with a strong base like sodium hydride to form the alkoxide, followed by reaction with an alkyl halide, a diverse library of ethers can be synthesized. Similarly, esterification with acyl chlorides or carboxylic anhydrides in the presence of a base catalyst, such as 4-(dimethylamino)pyridine (DMAP), can be employed to generate a range of esters. These reactions are generally high-yielding and allow for fine-tuning of properties like lipophilicity and steric bulk.
Furthermore, the benzylic carbon can be a site for nucleophilic substitution reactions. Conversion of the hydroxyl group to a good leaving group, such as a tosylate or a halide, facilitates the introduction of various nucleophiles, including azides, cyanides, and thiols, thereby expanding the diversity of accessible derivatives.
| Reaction Type | Reagents and Conditions | Product Structure | Product Name |
|---|---|---|---|
| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC), CH2Cl2 | ![]() | 2-(Dimethylamino)-5-nitrobenzaldehyde |
| Etherification | 1. NaH, THF 2. CH3I | ![]() | 1-(Methoxymethyl)-2-(dimethylamino)-5-nitrobenzene |
| Esterification | Acetyl chloride, Pyridine, CH2Cl2 | ![]() | [2-(Dimethylamino)-5-nitrophenyl]methyl acetate |
| Halogenation | SOCl2, Pyridine | ![]() | 1-(Chloromethyl)-2-(dimethylamino)-5-nitrobenzene |
Exploration of Alterations to the Aromatic Ring Substitution Pattern
The substitution pattern of the aromatic ring in this compound offers rich opportunities for derivatization, primarily by modifying the existing dimethylamino and nitro groups or by introducing new substituents through aromatic substitution reactions.
The tertiary amine of the dimethylamino group can be altered by demethylation or by quaternization. For instance, treatment with certain reagents can lead to the corresponding secondary or primary amine, which can then be further functionalized. The nitro group is particularly versatile; it can be reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Sn/HCl). This resulting aniline (B41778) derivative opens up a vast array of subsequent chemical transformations, including diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).
Furthermore, the electronic nature of the aromatic ring, influenced by the strong electron-donating dimethylamino group and the strong electron-withdrawing nitro group, dictates the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. Electrophilic aromatic substitution, if feasible, would likely occur at positions ortho and para to the activating dimethylamino group. Conversely, the presence of the nitro group activates the ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of a suitable leaving group at a position ortho or para to it.
| Modification Type | Reagents and Conditions | Product Structure | Product Name |
|---|---|---|---|
| Nitro Group Reduction | H2, Pd/C, Ethanol | ![]() | [5-Amino-2-(dimethylamino)phenyl]methanol |
| Modification of Dimethylamino Group (to secondary amine) | Specific demethylating agents | ![]() | [2-(Methylamino)-5-nitrophenyl]methanol |
Preparation of Polyfunctionalized Analogs for Specialized Research Probes
A significant application of this compound and its derivatives lies in the development of specialized research probes, particularly photolabile protecting groups, often referred to as "caged" compounds. The 2-(dimethylamino)-5-nitrophenyl (DANP) moiety, derived from this alcohol, has been explored as a photolabile protecting group for carboxylic acids. researchgate.net
The principle behind a photolabile protecting group is its ability to be cleaved from a substrate upon irradiation with light of a specific wavelength, thereby releasing the active molecule in a spatially and temporally controlled manner. The DANP group is attached to a biologically active molecule, rendering it inactive. Upon photolysis, the DANP group is cleaved, liberating the active molecule. This technique is invaluable for studying dynamic biological processes.
The synthesis of such polyfunctionalized analogs involves the esterification of the benzylic alcohol of a DANP derivative with the carboxylic acid of the molecule to be "caged." The properties of the DANP cage, such as its absorption wavelength and quantum yield of photolysis, can be fine-tuned by modifying the substituents on the aromatic ring. For example, altering the electronic properties of the ring can shift the absorption maximum to longer, less phototoxic wavelengths, which is crucial for applications in living cells.
| Probe Type | Synthetic Strategy | Key Intermediate | Example Application |
|---|---|---|---|
| Photolabile Protecting Group (Caged Compound) | Esterification of the benzylic alcohol with a biologically active carboxylic acid. | [2-(Dimethylamino)-5-nitrophenyl]methyl ester of the target molecule. | Controlled release of neurotransmitters or other signaling molecules in biological systems. |
Development of Precursors for Complex Molecular Architectures and Scaffolds
The inherent functionality of this compound makes it a valuable building block for the synthesis of more complex molecular architectures and heterocyclic scaffolds. The presence of three distinct functional groups—the benzylic alcohol, the dimethylamino group, and the nitro group—on a stable aromatic core allows for a stepwise and regioselective elaboration of the molecule.
For instance, the reduction of the nitro group to an amine, followed by intramolecular condensation with the benzylic alcohol or a derivative thereof, could lead to the formation of nitrogen-containing heterocyclic systems. Alternatively, the aniline derivative obtained from the nitro reduction can participate in reactions such as the Skraup synthesis of quinolines or the Friedländer annulation to construct fused ring systems.
The benzylic alcohol itself can be used as a handle to attach the core scaffold to a solid support for combinatorial synthesis or to a larger molecular assembly. The term "versatile small molecule scaffold" aptly describes its potential in generating libraries of compounds for drug discovery and materials science applications. The strategic manipulation of its functional groups allows for the construction of diverse and complex molecules from a relatively simple and accessible starting material.
| Target Architecture | Synthetic Approach | Key Transformation |
|---|---|---|
| Nitrogen Heterocycles | Reduction of the nitro group followed by intramolecular cyclization. | Formation of a new ring containing the nitrogen atom. |
| Fused Ring Systems | Conversion of the nitro group to an amine and subsequent annulation reactions (e.g., Skraup, Friedländer). | Construction of a new carbocyclic or heterocyclic ring fused to the original benzene (B151609) ring. |
| Polymer-Supported Scaffolds | Attachment of the benzylic alcohol to a solid support. | Solid-phase organic synthesis for library generation. |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Spectroscopic Techniques for Isotopic Labeling and Mechanistic Pathway Confirmation
Isotopic labeling is a powerful strategy for tracing the metabolic fate of a compound or elucidating reaction mechanisms. In the context of [2-(Dimethylamino)-5-nitrophenyl]methanol, derivatization with an isotope-labeled reagent can facilitate its detection and quantification in complex biological matrices.
One such approach involves chemical derivatization with an isotope-labeling reagent followed by analysis using Liquid Chromatography/Multiple-Reaction Monitoring-Mass Spectrometry (LC/MRM-MS). For instance, a reagent like 3-nitrophenylhydrazine (B1228671) (3NPH) can be used to tag the molecule. researchgate.net This method offers high efficiency for pre-analytical derivatization. researchgate.net By using a stable isotope-labeled version of the derivatizing agent, an internal standard is created that can compensate for matrix effects during Electrospray Ionization (ESI), leading to improved accuracy and precision in quantitative measurements. researchgate.net This isotope-labeling derivatization LC/MRM-MS method provides excellent linearity and high precision for the quantification of target molecules in samples like dried blood spots. researchgate.net Such a technique could be adapted to study the pathways of this compound, confirming its involvement and transformation in chemical or biological systems.
Exploration of Chiroptical Properties and Stereochemical Investigations (if applicable)
The compound this compound is achiral and therefore does not possess intrinsic chiroptical properties such as optical rotation or circular dichroism.
However, its hydroxyl group provides a site for esterification with chiral acids, a common strategy for the stereochemical investigation of other molecules. For example, chiral resolving agents like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) are used to determine the absolute configuration of chiral secondary alcohols. researchgate.net When this compound reacts with a racemic mixture of a chiral compound, it would form a pair of diastereomers. These diastereomers could then potentially be separated by techniques like High-Performance Liquid Chromatography (HPLC) and distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy. The anisotropic shielding effects from the aromatic ring of the this compound moiety could induce chemical shift differences (Δδ values) in the NMR spectrum of the diastereomeric products, aiding in the stereochemical assignment of the chiral partner. researchgate.net
Solid-State Structural Analysis via X-ray Crystallography: Polymorphism and Crystal Engineering Studies
In a crystallographic study of (2-Methyl-3-nitrophenyl)methanol, the asymmetric unit was found to contain two crystallographically independent molecules. nih.gov The bond lengths and angles were within normal ranges. nih.gov A key feature of its crystal structure is the presence of intermolecular O-H···O hydrogen bonds, which link the molecules into chains and are crucial for the stabilization of the crystal packing. nih.gov
A similar analysis for this compound would determine its precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the phenyl ring and the orientation of the dimethylamino, nitro, and methanol (B129727) substituents. Studies on polymorphism would investigate whether the compound can exist in different crystalline forms, which could have distinct physical properties. Crystal engineering studies would focus on understanding and controlling the intermolecular interactions, such as hydrogen bonds and π-π stacking, to design crystalline materials with specific architectures and properties.
Table 1: Representative Crystallographic Data for a Related Compound, (2-Methyl-3-nitrophenyl)methanol
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.601 (3) |
| b (Å) | 7.8650 (16) |
| c (Å) | 15.433 (3) |
| β (°) | 92.73 (3) |
| V (ų) | 1649.0 (6) |
| Z | 8 |
Data sourced from a study on (2-Methyl-3-nitrophenyl)methanol and is presented as an example of a typical crystallographic analysis. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Dynamic Processes and Conformational Analysis
Advanced NMR spectroscopy is a cornerstone for studying the conformational dynamics of molecules in solution. nih.gov For this compound, the presence of the dimethylamino group adjacent to the bulky hydroxymethyl group on the phenyl ring can lead to hindered bond rotation.
Studies on analogous small molecules show that this restricted rotation can be directly observed using ¹H NMR spectroscopy. copernicus.org At ambient temperatures, if the barrier to rotation around the C(aryl)-N bond is sufficiently high (>~15 kcal/mol), the molecule may exist as a mixture of stable rotamers (rotational isomers) that exchange slowly on the NMR timescale. copernicus.org This slow exchange results in the doubling of NMR signals, with each peak in the spectrum corresponding to a distinct conformer. copernicus.org For a similar dimethyl compound, a 1:1 ratio between two exchanging conformations was observed, indicating two equally populated dominant conformers in solution. copernicus.org
Techniques such as NMR line shape analysis and exchange spectroscopy (EXSY) can be employed to quantify the kinetics of these dynamic processes, allowing for the determination of the energy barriers to rotation. copernicus.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information, helping to define the specific three-dimensional structure of the preferred conformers in solution. nih.govfrontiersin.org
Table 2: Hypothetical ¹H NMR Data for this compound Exhibiting Slow Rotamer Exchange
| Proton | Conformer A (ppm) | Conformer B (ppm) | Multiplicity |
|---|---|---|---|
| Ar-H | δ 7.9-8.2 | δ 7.9-8.2 | m |
| Ar-H | δ 7.0-7.2 | δ 7.0-7.2 | m |
| -CH₂OH | δ 4.85 | δ 4.95 | s |
| -N(CH₃)₂ | δ 2.70 | δ 2.80 | s |
| -OH | δ 5.3 | δ 5.3 | br s |
This table is a hypothetical representation based on principles of conformational dynamics observed in analogous molecules. copernicus.org
Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the analysis of this compound. LC-MS/MS methods, especially those using multiple-reaction monitoring (MRM), offer high sensitivity and selectivity for quantifying the compound in complex mixtures, such as during reaction monitoring or in biological samples. nih.gov
In an LC-MS/MS analysis, the parent ion corresponding to the protonated molecule [M+H]⁺ of this compound would be selected in the first quadrupole. This parent ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This MRM transition is highly specific to the target compound, minimizing interference from other components in the matrix. nih.govnih.gov
This technique allows for the development of rapid and robust analytical methods. For example, fast LC separations can reduce analysis times significantly, which is highly beneficial when screening a large number of samples. nih.gov The precision of such methods is typically high, with coefficients of variation for peak area and retention time being very low. nih.gov This makes LC-MS/MS ideal for monitoring the progress of a reaction involving this compound by accurately measuring its consumption or the formation of related products over time.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Analysis of Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds.
For [2-(Dimethylamino)-5-nitrophenyl]methanol, the electronic structure is significantly influenced by the interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro group. This "push-pull" electronic effect is a common feature in many functional organic molecules. The HOMO is expected to be localized primarily on the dimethylamino group and the phenyl ring, reflecting its electron-donating nature. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the phenyl ring, which can accept electron density. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic excitability and chemical reactivity. researchgate.net Studies on similar nitroaromatic compounds have shown that the position of functional groups significantly impacts these orbital energies. nih.gov
Illustrative Data Table: Predicted Electronic Properties Disclaimer: The following data is a hypothetical representation for illustrative purposes, based on typical results from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for similar molecules, and not from a direct study on this compound.
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.3 eV |
| HOMO-LUMO Gap | 4.2 eV |
| Dipole Moment | ~5-7 Debye |
Computational Prediction of Reaction Mechanisms and Transition State Modeling
Computational methods can be used to model potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. This is crucial for understanding the reactivity and stability of the compound.
For instance, the oxidation of the benzyl (B1604629) alcohol group to an aldehyde or carboxylic acid could be modeled. Transition state theory combined with quantum chemical calculations would allow for the determination of the energy barriers for such transformations. Similarly, reactions involving the nitro group, such as its reduction to an amino group, are also amenable to computational investigation. Studies on the degradation of other nitroaromatic compounds have successfully used these methods to predict reaction products and mechanisms. researchgate.net
Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry can predict various types of spectra, including infrared (IR), Raman, and UV-Vis. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands.
For this compound, time-dependent DFT (TD-DFT) calculations could predict the electronic transitions responsible for its UV-Vis absorption spectrum. The strong charge-transfer character from the dimethylamino to the nitro group would likely result in an intense absorption band in the UV-Vis region. mdpi.com Theoretical calculations of vibrational frequencies (IR and Raman) would help to identify characteristic peaks, such as the N-O stretching vibrations of the nitro group, the C-N stretching of the dimethylamino group, and the O-H stretching of the alcohol. libretexts.org While no specific experimental spectra for this compound are readily available for comparison, studies on similar molecules like 4-(Dimethylamino)benzaldehyde have shown good agreement between calculated and experimental spectra. conicet.gov.ar
Illustrative Data Table: Predicted Vibrational Frequencies Disclaimer: The following data is a hypothetical representation for illustrative purposes, based on typical results from DFT calculations for similar molecules, and not from a direct study on this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H stretch | ~3400-3500 |
| Aromatic C-H stretch | ~3000-3100 |
| Asymmetric NO₂ stretch | ~1520-1560 |
| Symmetric NO₂ stretch | ~1340-1380 |
| C-N (dimethylamino) stretch | ~1300-1350 |
Conformation Analysis, Intramolecular Interactions, and Non-Covalent Bonding Studies
The three-dimensional shape (conformation) of this compound is crucial for its properties and interactions. Conformational analysis can be performed by systematically rotating the rotatable bonds in the molecule (e.g., the C-C bond of the methanol (B129727) group and the C-N bonds of the dimethylamino group) and calculating the energy of each resulting conformation. This allows for the identification of the most stable conformers.
In this compound, intramolecular hydrogen bonding between the hydroxyl group and the adjacent dimethylamino group or the nitro group could play a significant role in determining the preferred conformation. Non-covalent interaction (NCI) analysis can be used to visualize and quantify these weak interactions. Studies on benzyl alcohol derivatives have highlighted the importance of such intramolecular forces in dictating their conformational preferences. researchgate.net
Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. For this compound, MD simulations in various solvents could reveal how the solvent affects its conformational landscape and stability.
The interactions between the solute and solvent molecules can influence which conformations are most populated in solution. For example, in a polar protic solvent like methanol, hydrogen bonding between the solvent and the nitro and hydroxyl groups of the solute would be significant. mdpi.com MD simulations can also provide insights into the solvation dynamics, which is the process of how the solvent reorganizes around the solute after an electronic excitation. mdpi.com
Applications in Specialized Academic Research Methodologies and Materials
Utilization as a Key Building Block in Complex Chemical Syntheses
The molecular architecture of [2-(Dimethylamino)-5-nitrophenyl]methanol makes it a valuable precursor in the multi-step synthesis of more complex molecules, such as advanced ligands and specialized probes. The primary alcohol (-CH₂OH) group is a key reactive site, readily undergoing oxidation to form the corresponding aldehyde or carboxylic acid. These transformations open pathways to a host of subsequent reactions, including imine and amide bond formations, which are fundamental in the construction of intricate molecular frameworks.
Furthermore, the nitro group can be reduced to an amine, providing an additional site for functionalization. This amine can then be diazotized and subjected to various substitution reactions, allowing for the introduction of a wide array of other functional groups. The dimethylamino group, an electron-donating moiety, can influence the reactivity of the aromatic ring and can also serve as a coordination site in the synthesis of metal-binding ligands. The interplay of these functional groups allows for a high degree of synthetic versatility, enabling chemists to incorporate this scaffold into larger, more complex molecular designs.
Table 1: Potential Synthetic Transformations of this compound This table represents potential, chemically plausible transformations and is for illustrative purposes.
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Primary Alcohol | PCC, CH₂Cl₂ | Aldehyde | Synthesis of Schiff bases, heterocycles |
| Primary Alcohol | KMnO₄ | Carboxylic Acid | Amide coupling reactions |
| Nitro Group | H₂, Pd/C | Amine | Diazotization, further functionalization |
Integration into Fluorescent or Chromogenic Probes for Chemical Biology Research
The electronic properties of this compound suggest its utility in the design of fluorescent or chromogenic probes for chemical biology. The molecule contains both a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (nitro). This "push-pull" system can give rise to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often exploited in the design of environmentally sensitive fluorescent dyes.
Methodologically, the primary alcohol provides a convenient handle for covalently attaching this chromophoric unit to other molecules, such as recognition elements for specific biological targets. For instance, it could be esterified or etherified to link it to a ligand for a particular protein or a reactive group for a specific metabolite. Changes in the local environment upon binding to a target could alter the ICT character of the molecule, leading to a detectable change in its fluorescence emission wavelength or intensity. Similarly, chemical reactions that modify the nitro or dimethylamino groups would significantly alter the electronic structure and, consequently, the color or fluorescence of the compound, forming the basis for a chemoprobe.
Role in Catalyst Development
In the field of catalysis, this compound could serve as a precursor to novel ligands for metal-based catalysts. The dimethylamino group can act as a Lewis base, coordinating to a metal center. The ortho-position of the hydroxylmethyl group allows for the potential formation of a bidentate ligand following modification of the alcohol. For example, conversion of the alcohol to a phosphine would create a P,N-type ligand, a class of ligands known to be effective in a variety of catalytic transformations, including cross-coupling reactions and asymmetric hydrogenation.
The electronic properties imparted by the nitro and dimethylamino groups can also be used to tune the catalytic activity of the resulting metal complex. The electron-donating dimethylamino group can increase the electron density at the metal center, which can influence its reactivity, while the electron-withdrawing nitro group can have the opposite effect. This ability to modulate the electronic environment of the catalyst is a key strategy in the rational design of new and improved catalytic systems.
Precursor for Advanced Polymeric Materials Research
The presence of a reactive primary alcohol group makes this compound a candidate for use as a functionalized monomer in the synthesis of advanced polymeric materials. This alcohol can be converted into a polymerizable group, such as an acrylate or methacrylate (B99206), through reaction with acryloyl chloride or methacryloyl chloride, respectively. The resulting monomer could then be polymerized, either as a homopolymer or copolymerized with other monomers, to introduce the functional nitrophenyl-dimethylamino moiety as a side chain.
Polymers incorporating this unit could exhibit interesting optical or electronic properties. For instance, the push-pull nature of the side chain could lead to materials with nonlinear optical (NLO) properties. Furthermore, the nitro groups could be chemically modified post-polymerization to introduce other functionalities or to cross-link the polymer chains, allowing for the creation of unique polymer architectures and materials with tunable properties.
Investigation of Photochemical Activation and Photoresponsive Systems in Academic Settings
The nitrobenzyl group is a well-known photolabile protecting group in organic synthesis. Upon irradiation with UV light, o-nitrobenzyl alcohols can undergo a rearrangement and cleavage reaction. While the subject compound is not an ortho-nitrobenzyl alcohol, the presence of the nitro group on the aromatic ring suggests that it could be investigated for photochemical reactivity. Research in this area would focus on whether irradiation of this compound or its derivatives could lead to controlled bond cleavage or other transformations.
If found to be photoactive, this molecule could be incorporated into photoresponsive systems. For example, it could be used as a caging group to block the function of a biologically active molecule, with light being used to release the active molecule at a specific time and location. In materials science, such a moiety could be incorporated into a polymer network to create a material that changes its properties, such as solubility or mechanical strength, upon exposure to light.
Role in Supramolecular Assembly and Self-Assembled Systems
The potential for this compound to participate in non-covalent interactions makes it an interesting building block for supramolecular chemistry. The hydroxyl group is a hydrogen bond donor and acceptor. The nitro group can also act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions. These interactions can be exploited to direct the self-assembly of the molecule into well-defined, higher-order structures.
For instance, derivatization of the alcohol with a long alkyl chain could lead to the formation of an amphiphilic molecule that self-assembles into micelles or vesicles in aqueous solution. The packing of these molecules in the self-assembled structure would be influenced by the intermolecular forces between the nitrophenyl head groups. The study of such systems could provide insights into the fundamental principles of molecular self-assembly and could lead to the development of new functional nanostructures.
Table 2: Potential Non-Covalent Interactions of this compound This table provides a qualitative overview of potential interactions relevant to supramolecular assembly.
| Interaction Type | Participating Functional Group(s) | Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | Hydroxyl, Nitro | Directional ordering, network formation |
| π-π Stacking | Aromatic Ring | Stabilization of stacked structures |
Future Research Directions and Emerging Avenues
Exploration of Novel and Unprecedented Synthetic Pathways
The synthesis of substituted benzyl (B1604629) alcohols is a well-established field, yet the pursuit of novel, efficient, and sustainable methods remains a cornerstone of organic chemistry research. Future work on [2-(Dimethylamino)-5-nitrophenyl]methanol could pioneer new synthetic strategies that offer advantages over classical approaches, such as the simple reduction of a corresponding aldehyde.
Emerging research avenues include:
Catalytic "Borrowing Hydrogen" Methodology : This approach involves the N-alkylation of amines using alcohols, facilitated by reusable catalysts like cobalt nanoparticles. researchgate.net Investigating a one-pot reaction where a nitro-substituted aniline (B41778) is alkylated with methanol (B129727) and the resulting secondary amine is further functionalized could provide a novel, atom-economical route.
Nano-Alloy Catalysis : The use of nano-alloys, such as Palladium-Phosphorus supported on functionalized silica, has shown promise in the aerobic oxidation of benzyl alcohol. mdpi.com A reverse application, exploring the selective reduction of a precursor like 2-(dimethylamino)-5-nitrobenzoic acid or its ester using such advanced catalytic systems, could represent an innovative synthetic pathway.
Flow Chemistry and Process Optimization : Transitioning from batch synthesis to continuous flow processes can offer superior control over reaction parameters, improve safety for handling nitroaromatic compounds, and enhance scalability. nih.govresearchgate.net Developing a multi-step flow synthesis for this compound would be a significant advancement.
Enzymatic Synthesis : Biocatalysis offers a green and highly selective alternative. researchgate.net Research could focus on identifying or engineering enzymes, such as alcohol dehydrogenases, that can catalyze the synthesis of this specific compound from its corresponding aldehyde or ketone precursor, potentially even in a stereoselective manner if a prochiral substrate is designed.
Investigation of Undiscovered Reactivity Profiles and Selectivity Control
The interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro group, mediated by the benzyl alcohol moiety, suggests a rich and complex reactivity profile for this compound.
Future investigations should target:
Selective Oxidation : While methods exist for the chemoselective oxidation of aminobenzyl alcohols to their corresponding aldehydes without affecting the amino group, the influence of the strong nitro-substituent warrants further study. nih.gov Developing catalytic systems (e.g., Copper(I)/TEMPO) that can selectively oxidize the alcohol function while preserving both the nitro and dimethylamino groups is a key research goal. nih.gov
Dehydrogenative Cyclization : 2-Aminobenzyl alcohols are valuable precursors for synthesizing quinolines and other N-heterocycles through reactions with ketones or alcohols. nih.govresearchgate.net The reactivity of this compound in such copper- or nickel-catalyzed dehydrogenative cyclization reactions could lead to novel, highly functionalized heterocyclic scaffolds with potential applications in medicinal chemistry or materials science. researchgate.net
Ortho-Functionalization Reactions : The directing effects of the existing substituents could be harnessed to explore selective C-H activation and functionalization at the positions ortho to the dimethylamino or hydroxylmethyl groups, opening pathways to more complex derivatives.
Reactivity of the Nitro Group : Beyond its electronic influence, the nitro group itself is a versatile functional handle. Investigating its selective reduction to an amine—creating [2,5-bis(dimethylamino)phenyl]methanol or its isomers—would yield interesting poly-amino compounds. This transformation dramatically shifts the molecule's electronic properties from electron-poor to electron-rich, converting a meta-directing influence to an ortho-, para-directing one. masterorganicchemistry.com
Integration into Hybrid Material Systems and Nanoscience Research
The distinct functionalities of this compound make it an excellent candidate for integration into hybrid materials, where organic molecules are combined with inorganic frameworks to create materials with synergistic properties.
Promising research directions include:
Functionalized Nanoparticle Catalysts : Amino alcohols can be anchored onto the surface of nanoparticles (e.g., silica, magnetite) to act as ligands for metal catalysts. nih.govnih.gov Future work could involve grafting this compound onto core-shell magnetic nanoparticles. nih.gov The resulting material could be evaluated as a recoverable catalyst, where the electronic properties conferred by the nitro and amino groups might modulate the catalytic activity of the anchored metal center. mdpi.com
Metal-Organic Framework (MOF) Linkers : The compound's structure is suitable for use as a functional organic linker in the synthesis of MOFs. concordia.camdpi.com The alcohol group could be modified to a carboxylic acid to form the primary link to the metal nodes, while the dimethylamino and nitro groups would be oriented within the MOF pores. Such MOFs could exhibit interesting properties for gas separation, sensing, or catalysis, with the pore environment being tunable via the amino and nitro functionalities. mdpi.comresearchgate.net
Surface Modification of Materials : The molecule could be used to modify the surfaces of materials like graphene oxide or layered double hydroxides. mdpi.comresearchgate.net The amino group can facilitate strong interaction with the surface, while the nitro and alcohol groups provide handles for further functionalization or impart specific properties (e.g., hydrophilicity, charge) to the material surface.
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work. For this compound, developing advanced computational models is a crucial research avenue.
Key areas for computational study are:
Density Functional Theory (DFT) Studies : DFT calculations can elucidate the molecule's fundamental properties. nih.govnih.gov These studies can predict its optimized geometry, vibrational spectra (FT-IR, Raman), and electronic characteristics. nih.gov Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) can provide deep insights into its chemical reactivity, stability, and the most probable sites for electrophilic and nucleophilic attack. nih.gov
Reaction Mechanism Modeling : Computational modeling can be used to investigate the transition states and energy profiles of potential reactions, such as the dehydrogenative cyclizations or selective oxidations mentioned previously. nih.govresearchgate.net This can help in understanding reaction mechanisms and optimizing conditions for desired outcomes.
Quantitative Structure-Activity Relationship (QSAR) : If a series of derivatives of this compound are synthesized and tested for a specific application (e.g., catalysis, biological activity), QSAR models can be developed. imist.ma Using machine learning algorithms, these models can correlate molecular descriptors with observed activity, enabling the predictive design of new compounds with enhanced performance. imist.mainotiv.com
Exploration of Stereoselective Syntheses and Chiral Applications
While this compound is an achiral molecule, its structural framework is highly relevant to the field of stereoselective chemistry.
Future research could explore:
Precursor to Chiral Ligands : The molecule can serve as a starting material for the synthesis of new chiral ligands. For instance, reaction of the alcohol with a chiral auxiliary, followed by manipulation of the amino or nitro groups, could lead to novel structures for use in asymmetric catalysis.
Use in Asymmetric Reactions with Chiral Catalysts : Asymmetric induction can be achieved by reacting an achiral substrate with a chiral catalyst. msu.edu The addition of organometallic reagents (e.g., dialkylzinc) to the corresponding aldehyde, 2-(dimethylamino)-5-nitrobenzaldehyde, in the presence of chiral amino alcohol catalysts could be explored to produce chiral secondary alcohols. organic-chemistry.org
Derivatization for Chiral Recognition : The alcohol moiety can be esterified with various achiral acid chlorides. scirp.org These derivatives could then be used as substrates to test the enantiorecognition capabilities of different chiral stationary phases in HPLC, contributing to the development of new analytical methods for separating enantiomers. scirp.org
Dynamic Kinetic Resolution (DKR) : If the corresponding racemic secondary alcohol were synthesized (e.g., by adding a methyl group to the benzylic carbon), DKR could be applied. This powerful technique combines enzymatic kinetic resolution with in-situ metal-catalyzed racemization of the slower-reacting enantiomer, potentially allowing for the quantitative conversion of the racemate to a single, desired enantiomer. researchgate.netmdpi.com
Potential as a Component in Responsive or Smart Materials for Academic Study
The term "smart materials" refers to materials that respond to external stimuli in a controlled and often reversible way. The functional groups present in this compound make it an exceptionally promising building block for such systems.
Key research avenues include:
pH-Responsive Polymers : The tertiary dimethylamino group is a well-known pH-responsive moiety. researchgate.netresearchgate.net With a pKa typically around 7.0-7.5, it is protonated in acidic conditions (becoming hydrophilic) and deprotonated in basic conditions (becoming hydrophobic). researchgate.net Incorporating this compound as a monomer or a side-chain in a polymer could create hydrogels or micelles that swell, shrink, or release an encapsulated payload in response to changes in environmental pH. nih.govmdpi.comnih.gov
Analyte- and Redox-Responsive Materials : Nitroaromatic compounds are electrochemically active and are known to interact with various analytes. researchgate.netresearchgate.net They are key components in materials designed for sensing explosives or other specific molecules. rsc.org The nitro group can be electrochemically reduced, offering a redox-responsive handle.
Dual-Stimuli Responsive Systems : The combination of the pH-sensitive amino group and the redox/analyte-sensitive nitro group in one molecule is particularly compelling. This opens the door to creating dual-responsive materials. For example, a polymer incorporating this compound could release a drug based on a pH trigger in one biological environment, while its fluorescence or electrochemical properties, governed by the nitro group, could simultaneously be used for sensing or reporting. rsc.org
Luminescent Materials : While nitro groups often quench fluorescence, recent strategies have shown that incorporating them into specific molecular architectures, like propeller-like AIEgens (Aggregation-Induced Emission luminogens), can lead to brightly luminescent and stimuli-responsive materials. rsc.org Investigating the photophysical properties of this compound and its derivatives, particularly when aggregated or incorporated into rigid frameworks like MOFs, could uncover novel emissive behaviors. rsc.org
Q & A
Q. What are the recommended synthetic routes for [2-(Dimethylamino)-5-nitrophenyl]methanol?
The compound can be synthesized via esterification and reduction pathways. For example, intermediates like the 2-(Dimethylamino)-5-nitrophenyl (DNAP) ester are prepared through coupling reactions using reagents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reduction of the ester group to a primary alcohol using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). DNAP esters are well-documented in peptide synthesis and can be adapted for this compound . Commercial availability as a building block (CAS 544693-91-6) suggests established protocols for large-scale synthesis .
Q. How should researchers purify this compound to ensure high yield and purity?
Column chromatography using silica gel with a gradient elution system (e.g., ethyl acetate/hexane mixtures) is effective. Alternatively, recrystallization from methanol or ethanol can enhance purity. Solubility data for structurally similar compounds (e.g., in methanol, isopropanol) suggests polar aprotic solvents are suitable for dissolution .
Q. What analytical techniques are critical for characterizing this compound?
- GC-MS : Useful for identifying fragmentation patterns and confirming molecular weight. For example, GC-MS analysis of analogous dimethylamino-containing compounds (e.g., tetrazole derivatives) shows distinct fragmentation at the dimethylamino group .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can resolve the aromatic protons, nitro group effects, and alcohol proton shifts.
- FT-IR : Peaks at ~3350 cm<sup>−1</sup> (O-H stretch) and ~1520 cm<sup>−1</sup> (N-O asymmetric stretch of nitro group) confirm functional groups .
Advanced Research Questions
Q. How do the electronic properties of the dimethylamino and nitro groups influence the compound’s stability under acidic or basic conditions?
The nitro group is electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack under basic conditions. The dimethylamino group, being electron-donating, may stabilize the ring but could also lead to protonation in acidic media, altering solubility and reactivity. Stability studies on similar compounds (e.g., 4-(2-(dimethylamino)ethoxy)phenols) show pH-dependent degradation, suggesting buffered conditions (pH 6–8) are optimal for storage .
Q. What strategies can resolve contradictions in reported solubility data for this compound?
Discrepancies may arise from solvent purity, temperature, or measurement methods. For example:
Q. How can researchers evaluate the compound’s potential as a fluorescence probe given its substituents?
The dimethylamino group can act as an electron donor, while the nitro group serves as an acceptor, creating a charge-transfer system. Fluorescence studies on analogous compounds (e.g., 4′-(dimethylamino)-3-hydroxyflavone) show solvent-dependent emission shifts due to hydrogen bonding with methanol or dimethylsulfoxide. Time-resolved fluorescence spectroscopy can quantify excited-state interactions .
Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?
The nitro group can be reduced to an amine for further functionalization (e.g., Suzuki-Miyaura coupling). The alcohol moiety may serve as a leaving group after activation (e.g., tosylation). Comparative studies with nitro-free analogs would clarify the nitro group’s role in directing reactivity .
Methodological Considerations
- Safety : While direct toxicity data for this compound is limited, structurally similar dimethylamino-containing compounds (e.g., 4-(2-(dimethylamino)ethoxy)phenols) exhibit moderate oral toxicity (e.g., LD50 335 mg/kg in mice), necessitating proper PPE and ventilation .
- Data Validation : Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shifts) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






